Tubulin Polymerization Inhibition and Antiproliferative Activity: Potency Profile Across Five Cancer Cell Lines
According to a vendor technical datasheet from Cayman Chemical, this compound acts as a potent tubulin polymerization inhibitor and reduces tumor growth in a panel of five cancer cell lines with the following ED50 values: P-388 (leukemia) 0.0029 μg/mL, SK-N-SH (neuroblastoma) 0.00025 μg/mL, BXPC-3 (pancreas) 0.23 μg/mL, NCI-H460 (lung) 0.00035 μg/mL, and DU-145 (prostate) 0.00072 μg/mL . The highest potency is observed against the SK-N-SH neuroblastoma line (ED50 = 0.00025 μg/mL). However, no comparator data for structurally related analogs (e.g., other tetrazole ureas or pyrimidine-thiourea derivatives) are available under identical assay conditions to establish differentiation.
| Evidence Dimension | Antiproliferative potency (ED50) across a panel of cancer cell lines |
|---|---|
| Target Compound Data | P-388: 0.0029 μg/mL; SK-N-SH: 0.00025 μg/mL; BXPC-3: 0.23 μg/mL; NCI-H460: 0.00035 μg/mL; DU-145: 0.00072 μg/mL |
| Comparator Or Baseline | No direct comparator data available from the same source or published studies |
| Quantified Difference | Cannot be calculated; comparator data absent |
| Conditions | Vendor-reported ED50 values; assay conditions and experimental details not publicly available |
Why This Matters
While the absolute potency values suggest strong activity, particularly in neuroblastoma and leukemia lines, the absence of head-to-head comparator data precludes definitive claims of superiority over other tubulin inhibitors or structurally related tetrazole ureas.
